4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride 4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526252
InChI: InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H
SMILES:
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol

4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride

CAS No.:

Cat. No.: VC16526252

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride -

Specification

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
IUPAC Name 4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride
Standard InChI InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H
Standard InChI Key DCFXOTRONMKUJB-UHFFFAOYSA-N
Canonical SMILES CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The parent compound, 4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b] oxazin-9-ol (PD-128907), features a benzopyrano-oxazine scaffold with a propyl substituent at position 4. The hydrochloride salt introduces a protonated amine, enhancing solubility and stability. X-ray crystallography and NMR studies confirm the (4aR,10bR)-rel configuration, where the chromene ring system adopts a boat-like conformation, and the oxazine ring exhibits partial saturation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H20ClNO3\text{C}_{14}\text{H}_{20}\text{ClNO}_{3}
Molecular Weight285.76 g/mol
IUPAC Name(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b] oxazin-9-ol; hydrochloride
CAS Number300576-59-4
SolubilitySoluble in DMSO

The stereochemical arrangement critically influences receptor binding. The trans-configuration of the propyl group and oxazine oxygen optimizes interactions with the D3 receptor’s hydrophobic pocket.

Synthetic Pathways

Synthesis of PD-128907 hydrochloride involves a multi-step sequence:

  • Chromene Formation: Condensation of resorcinol derivatives with propionaldehyde under acidic conditions yields the chromene backbone .

  • Oxazine Ring Closure: Reaction with ethylene oxide derivatives introduces the oxazine ring, with stereocontrol achieved via chiral auxiliaries .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, confirmed by elemental analysis and mass spectrometry.

Challenges include minimizing racemization during oxazine formation and achieving high enantiomeric purity (>98%), as even minor stereochemical impurities can alter pharmacological profiles .

Pharmacological Profile

Dopamine D3 Receptor Agonism

PD-128907 hydrochloride exhibits nanomolar affinity for dopamine D3 receptors (Ki=2.1nMK_i = 2.1 \, \text{nM}) with >100-fold selectivity over D2 receptors. In rodent models, it suppresses cocaine self-administration at doses of 0.1–1 mg/kg, suggesting therapeutic potential for substance use disorders. The compound’s efficacy stems from its ability to stabilize the D3 receptor’s high-affinity state, as demonstrated in [35S][^{35}\text{S}]GTPγS binding assays .

Table 2: Pharmacokinetic Parameters

ParameterValueModel
EC50\text{EC}_{50} (D3)3.8 nM
Plasma Half-Life2.3 hours (rat)
Brain PenetrationLogBB = 0.81

Behavioral Effects

  • Yawning Response: In rats, 0.3 mg/kg i.p. induces yawning via D3-mediated activation of hypothalamic neurons.

  • Locomotor Activity: Doses >1 mg/kg reduce exploratory behavior in open-field tests, reversible by D3 antagonists like SB-277011A .

  • Atypical Antipsychotic Effects: At 5 mg/kg, PD-128907 hydrochloride attenuates amphetamine-induced hyperlocomotion without catalepsy, distinguishing it from D2-preferring drugs .

Therapeutic Implications

Addiction Treatment

In squirrel monkeys, chronic administration (0.03 mg/kg/hr) decreases cocaine-seeking behavior by 70%, correlating with reduced dopamine release in the nucleus accumbens. This effect persists for 48 hours post-treatment, indicating long-lasting modulation of mesolimbic pathways.

Neuropsychiatric Disorders

Preliminary studies suggest efficacy in models of schizophrenia:

  • Prepulse Inhibition: Restoration of PPI deficits in DBA/2J mice at 0.1 mg/kg.

  • Cognitive Flexibility: Improved performance in attentional set-shifting tasks in rats .

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